molecular formula C15H17FN4S B11976550 5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11976550
M. Wt: 304.4 g/mol
InChI Key: YGHQGDUYWURLFC-LICLKQGHSA-N
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Description

5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-fluorobenzaldehyde with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom on the phenyl ring can enhance its lipophilicity and metabolic stability, making it a promising candidate for further development .

Properties

Molecular Formula

C15H17FN4S

Molecular Weight

304.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H17FN4S/c16-13-8-6-11(7-9-13)10-17-20-14(18-19-15(20)21)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,19,21)/b17-10+

InChI Key

YGHQGDUYWURLFC-LICLKQGHSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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